Cas no 831-29-8 ((2,4-Dimethoxyphenyl)acetone)

(2,4-Dimethoxyphenyl)acetone structure
(2,4-Dimethoxyphenyl)acetone structure
Nombre del producto:(2,4-Dimethoxyphenyl)acetone
Número CAS:831-29-8
MF:C11H14O3
Megavatios:194.227063655853
MDL:MFCD00192065
CID:40036
PubChem ID:592028

(2,4-Dimethoxyphenyl)acetone Propiedades químicas y físicas

Nombre e identificación

    • 1-(2,4-Dimethoxyphenyl)propan-2-one
    • 2,4-DimethoxyPhenyl acetone
    • 2-Propanone,(2,4-dimethoxyphenyl)- (7CI)
    • 2,4-Dimethoxybenzyl methyl ketone
    • 1-(2,4-Dimethoxyphenyl)-2-propanone (ACI)
    • 2-Propanone, (2,4-dimethoxyphenyl)- (7CI)
    • (2,4-Dimethoxyphenyl)acetone
    • SCHEMBL267732
    • LDUYRQGNBYKUAG-UHFFFAOYSA-N
    • FT-0659528
    • AKOS015889920
    • CS-0272126
    • 831-29-8
    • 1-(2,4-Dimethoxyphenyl)-propan-2-one
    • A840509
    • 2,4-Dimethoxy Phenyl Acetone
    • 1-(2,4-Dimethoxyphenyl)acetone #
    • DTXSID10343758
    • MFCD00192065
    • 1-(2,4-dimethoxyphenyl)-2-propanone
    • EN300-1830381
    • MDL: MFCD00192065
    • Renchi: 1S/C11H14O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7H,6H2,1-3H3
    • Clave inchi: LDUYRQGNBYKUAG-UHFFFAOYSA-N
    • Sonrisas: O=C(CC1C(OC)=CC(OC)=CC=1)C

Atributos calculados

  • Calidad precisa: 194.09400
  • Masa isotópica única: 194.094294304g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 4
  • Complejidad: 191
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: nothing
  • Carga superficial: 0
  • Superficie del Polo topológico: 35.5Ų
  • Recuento de constructos de variantes mutuas: 3

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.07
  • Punto de ebullición: 170-175 ºC (20 mmHg)
  • Punto de inflamación: >110 ºC
  • índice de refracción: 1.529
  • PSA: 35.53000
  • Logp: 1.83530
  • Disolución: Not determined

(2,4-Dimethoxyphenyl)acetone Información de Seguridad

  • Wgk Alemania:3

(2,4-Dimethoxyphenyl)acetone Datos Aduaneros

  • Código HS:2914509090
  • Datos Aduaneros:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

(2,4-Dimethoxyphenyl)acetone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
D267030-50mg
(2,4-Dimethoxyphenyl)acetone
831-29-8
50mg
$ 155.00 2022-06-05
Enamine
EN300-1830381-0.25g
1-(2,4-dimethoxyphenyl)propan-2-one
831-29-8
0.25g
$642.0 2023-09-19
Enamine
EN300-1830381-10.0g
1-(2,4-dimethoxyphenyl)propan-2-one
831-29-8
10g
$3929.0 2023-06-03
Enamine
EN300-1830381-1.0g
1-(2,4-dimethoxyphenyl)propan-2-one
831-29-8
1g
$914.0 2023-06-03
A2B Chem LLC
AC34387-5g
1-(2,4-Dimethoxyphenyl)propan-2-one
831-29-8 97%
5g
$2523.00 2024-04-19
Crysdot LLC
CD12027284-1g
1-(2,4-Dimethoxyphenyl)propan-2-one
831-29-8 95+%
1g
$377 2024-07-24
Chemenu
CM128392-1g
1-(2,4-dimethoxyphenyl)propan-2-one
831-29-8 95%
1g
$356 2023-01-09
Alichem
A019121254-1g
1-(2,4-Dimethoxyphenyl)propan-2-one
831-29-8 95%
1g
$400.00 2023-08-31
TRC
D267030-25mg
(2,4-Dimethoxyphenyl)acetone
831-29-8
25mg
$ 100.00 2022-06-05
Enamine
EN300-1830381-5.0g
1-(2,4-dimethoxyphenyl)propan-2-one
831-29-8
5g
$2650.0 2023-06-03

(2,4-Dimethoxyphenyl)acetone Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane
1.2 Reagents: Methanol
1.3 Reagents: Water
Referencia
Novel electrophilic species equivalent to α-keto cations. Reactions of 0,0-diprotonated nitro olefins with benzenes yield arylmethyl ketones
Okabe, Kazuaki; et al, Journal of Organic Chemistry, 1989, 54(4), 733-4

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Selenium dioxide Catalysts: Sulfuric acid Solvents: Dichloromethane ;  10 h, 10 °C
2.1 Catalysts: 9,10-Dimethoxyanthracene Solvents: Acetonitrile ;  20 - 25 h
Referencia
Transition-metal-free photoredox intermolecular α-arylation of ketones
Pandey, Ganesh; et al, Organic Chemistry Frontiers, 2018, 5(17), 2610-2614

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Polyethylene glycol mono(tert-octylphenyl) ether Catalysts: 2-Iodo-5-methylbenzenesulfonic acid Solvents: Isopropanol ,  tert-Butyl methyl ether ,  Water ;  5 min, rt; 30 min, rt → 0 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  1 h, 0 °C; 0 °C → 20 °C; 30 h, 20 °C; 105 min, 20 °C; 20 °C → 5 °C; 10 min
1.3 Reagents: Sodium sulfite Solvents: tert-Butyl methyl ether ,  Water ;  rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
1.5 Reagents: Sodium bisulfite Solvents: Isopropanol ,  Water ;  30 h, rt
1.6 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water ;  1 - 1.5 h, rt
Referencia
Catalytic Oxidative 1,2-Shift in 1,1'-Disubstituted Olefins Using Arene(iodo)sulfonic Acid as the Precatalyst and Oxone as the Oxidant
Purohit, Vikram C.; et al, Organic Letters, 2013, 15(7), 1650-1653

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Ammonium acetate
2.1 Reagents: Acetic acid ,  Iron
Referencia
Synthesis of iodine-122- and iodine-125-labeled meta-dimethoxy-N,N-dimethyliodophenylisopropylamines
Mathis, Chester A.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1986, 23(2), 115-25

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Iron
Referencia
Synthesis of iodine-122- and iodine-125-labeled meta-dimethoxy-N,N-dimethyliodophenylisopropylamines
Mathis, Chester A.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1986, 23(2), 115-25

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Ammonium nitrate Solvents: Diethyl ether
Referencia
Synthesis of arylacetones by the SRN 1 arylation of acetone enolate ion
Bunnett, Joseph F.; et al, Chemical & Pharmaceutical Bulletin, 1975, 23(11), 2620-8

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  10 min, 40 °C; 75 min, 40 °C
1.3 Solvents: Heptane ;  30 min, 23 °C
2.1 Reagents: Polyethylene glycol mono(tert-octylphenyl) ether Catalysts: 2-Iodo-5-methylbenzenesulfonic acid Solvents: Isopropanol ,  tert-Butyl methyl ether ,  Water ;  5 min, rt; 30 min, rt → 0 °C
2.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  1 h, 0 °C; 0 °C → 20 °C; 30 h, 20 °C; 105 min, 20 °C; 20 °C → 5 °C; 10 min
2.3 Reagents: Sodium sulfite Solvents: tert-Butyl methyl ether ,  Water ;  rt
2.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
2.5 Reagents: Sodium bisulfite Solvents: Isopropanol ,  Water ;  30 h, rt
2.6 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water ;  1 - 1.5 h, rt
Referencia
Catalytic Oxidative 1,2-Shift in 1,1'-Disubstituted Olefins Using Arene(iodo)sulfonic Acid as the Precatalyst and Oxone as the Oxidant
Purohit, Vikram C.; et al, Organic Letters, 2013, 15(7), 1650-1653

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: 9,10-Dimethoxyanthracene Solvents: Acetonitrile ;  20 - 25 h
Referencia
Transition-metal-free photoredox intermolecular α-arylation of ketones
Pandey, Ganesh; et al, Organic Chemistry Frontiers, 2018, 5(17), 2610-2614

(2,4-Dimethoxyphenyl)acetone Raw materials

(2,4-Dimethoxyphenyl)acetone Preparation Products

(2,4-Dimethoxyphenyl)acetone Proveedores

Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:831-29-8)
Número de pedido:SFD1536
Estado del inventario:
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Wednesday, 11 December 2024 17:02
Precio ($):

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